Ethyl 3-(dimethylamino)propanoate hydrochloride
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Overview
Description
Ethyl 3-(dimethylamino)propanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in organic synthesis and various scientific research applications. The compound is known for its role in the preparation of other chemical entities and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)propanoate hydrochloride can be synthesized through the esterification of 3-(dimethylamino)propanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Ethyl 3-(dimethylamino)propanoate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)propanoate hydrochloride involves its ability to participate in nucleophilic substitution and esterification reactions. The compound’s ester group can be hydrolyzed to form carboxylic acids, while the dimethylamino group can undergo various chemical modifications. These reactions are facilitated by the compound’s molecular structure, which allows for easy access to reactive sites.
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)propanoate hydrochloride can be compared with similar compounds such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Both compounds are used in organic synthesis, but EDC is primarily employed as a coupling agent for amide bond formation.
Ethyl 3-(dimethylamino)propanoate: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and reactivity characteristics.
This compound stands out due to its unique combination of ester and amine functionalities, making it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-6-8(2)3;/h4-6H2,1-3H3;1H |
InChI Key |
YIYVKBMKMSMCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)C.Cl |
Origin of Product |
United States |
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